1-(4-(2-Bromoethyl)phenyl)ethanone
Overview
Description
1-(4-(2-Bromoethyl)phenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a colorless to yellow solid at room temperature and is primarily used in research and industrial applications. The compound is known for its reactivity due to the presence of both a bromoethyl group and a ketone functional group.
Biochemical Analysis
Biochemical Properties
1-(4-(2-Bromoethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, this compound can interact with glutathione, a key antioxidant in cells, potentially affecting redox balance and cellular detoxification processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways. These effects can lead to changes in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can form covalent bonds with cysteine residues in proteins, resulting in enzyme inactivation. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. The compound’s metabolism can also affect the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. It can also bind to transport proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound can impact its biological activity and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(2-Bromoethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The reaction is usually carried out in a solvent like dichloromethane (CH2Cl2) at controlled temperatures to optimize the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Bromoethyl)phenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.
Reduction: The primary product is 1-(4-(2-hydroxyethyl)phenyl)ethanol.
Oxidation: Major products include 1-(4-(2-carboxyethyl)phenyl)ethanone and other oxidized derivatives.
Scientific Research Applications
1-(4-(2-Bromoethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-(2-Bromoethyl)phenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the substituents attached to it.
Comparison with Similar Compounds
1-(4-(2-Bromoethyl)phenyl)ethanone can be compared with other similar compounds such as:
1-(4-(2-Chloroethyl)phenyl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(4-(2-Iodoethyl)phenyl)ethanone: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
1-(4-(2-Fluoroethyl)phenyl)ethanone: Fluorine substitution results in different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-[4-(2-bromoethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBYPRYCSIVASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193435 | |
Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-73-9 | |
Record name | 1-[4-(2-Bromoethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40422-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040422739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(2-Bromoethyl)phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(2-bromoethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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